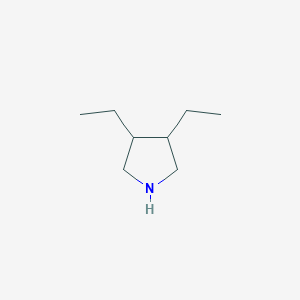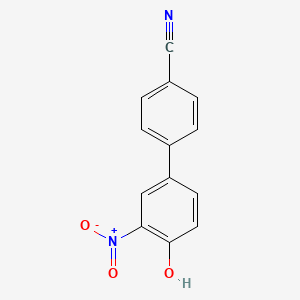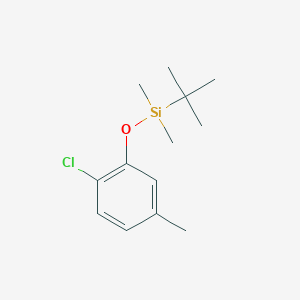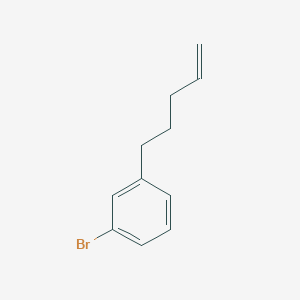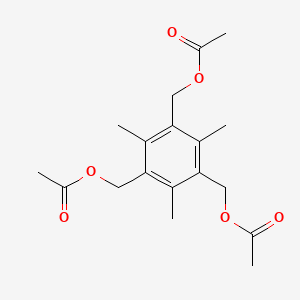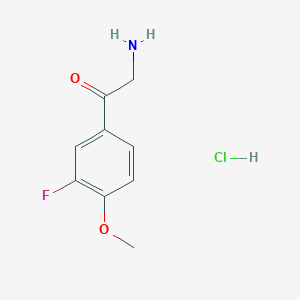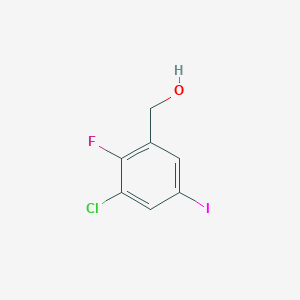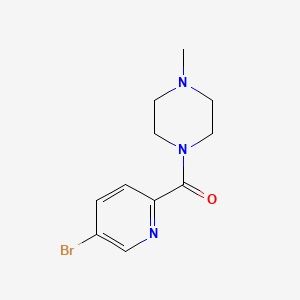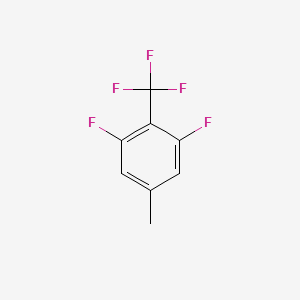
3,5-Difluoro-4-(trifluoromethyl)toluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Difluoro-4-(trifluoromethyl)toluene is an organic compound with the chemical formula C7H5F5. It is a colorless liquid that is insoluble in water. It is a versatile compound that has found many uses in both research and industrial applications. It is used as a reagent in organic synthesis, as a solvent in the production of pharmaceuticals, and as a starting material for the synthesis of a variety of other compounds. In addition, it has been studied for its potential use in medical applications, such as drug delivery and drug targeting.
Wirkmechanismus
3,5-Difluoro-4-(trifluoromethyl)toluene is a versatile compound that can be used in a variety of ways. It is a colorless liquid that is insoluble in water, and it can be used as a reagent in organic synthesis. It can also be used as a solvent in the production of pharmaceuticals, and as a starting material for the synthesis of a variety of other compounds. Its mechanism of action is not fully understood, but it is thought to act as a catalyst in certain reactions, and as a solvent in others.
Biochemical and Physiological Effects
3,5-Difluoro-4-(trifluoromethyl)toluene has been studied for its potential use in medical applications, such as drug delivery and drug targeting. It has been found to have a range of biochemical and physiological effects, including the inhibition of certain enzymes, the modulation of gene expression, and the modulation of protein-protein interactions. In addition, it has been shown to have antimicrobial and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-Difluoro-4-(trifluoromethyl)toluene has several advantages for laboratory experiments. It is a colorless liquid that is insoluble in water, which makes it easy to use and handle. It has a low boiling point, which makes it suitable for use in a variety of experiments. In addition, it is a versatile compound that can be used in a variety of ways, including as a reagent in organic synthesis, as a solvent in the production of pharmaceuticals, and as a starting material for the synthesis of a variety of other compounds. However, it also has some limitations. It can be toxic if not handled properly, and it is flammable.
Zukünftige Richtungen
The potential applications of 3,5-Difluoro-4-(trifluoromethyl)toluene are still being explored. Future research could focus on its use in medical applications, such as drug delivery and drug targeting. It could also be studied for its potential use as a catalyst in organic synthesis, as a solvent in the production of pharmaceuticals, and as a starting material for the synthesis of a variety of other compounds. In addition, further research could be done on its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Synthesemethoden
3,5-Difluoro-4-(trifluoromethyl)toluene can be synthesized by several methods. The most common method is the reaction of 3,5-dichloro-4-(trifluoromethyl)toluene with silver fluoride in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces 3,5-difluoro-4-(trifluoromethyl)toluene and hydrofluoric acid. Another method involves the reaction of 3,5-dichloro-4-(trifluoromethyl)toluene with potassium fluoride in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces 3,5-difluoro-4-(trifluoromethyl)toluene and potassium chloride.
Wissenschaftliche Forschungsanwendungen
3,5-Difluoro-4-(trifluoromethyl)toluene has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a solvent in the production of pharmaceuticals, and as a starting material for the synthesis of a variety of other compounds. In addition, it has been studied for its potential use in medical applications, such as drug delivery and drug targeting.
Eigenschaften
IUPAC Name |
1,3-difluoro-5-methyl-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5/c1-4-2-5(9)7(6(10)3-4)8(11,12)13/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSIOIORHUNYLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-4-(trifluoromethyl)toluene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-acetonitrile](/img/structure/B6322031.png)
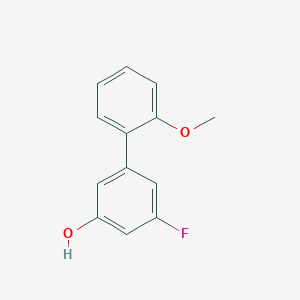
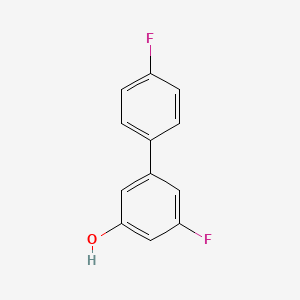
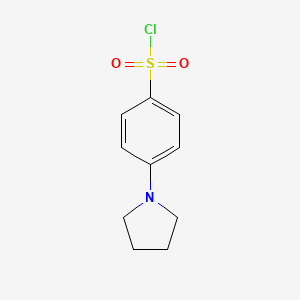
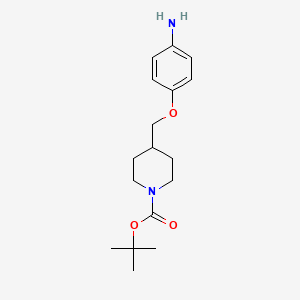
![4-Benzyl-1,4-diazabicyclo[3.2.1]octane](/img/structure/B6322072.png)
